Xenbucin
Overview
Description
Xenbucin: is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antihypercholesterolemic properties. It is known for its ability to reduce inflammation and pain, making it useful in treating various inflammatory conditions . The compound is often used in its trans-4-phenylcyclohexylamine salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenbucin can be synthesized using multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This method uses sodium tetraphenylborate as a phenylation reagent . The synthesis can be performed in four steps, with overall yields ranging from 36% to 59% .
Industrial Production Methods: In industrial settings, the Suzuki coupling reaction is favored due to its efficiency and the high purity of the final product. The reaction conditions typically involve low catalyst loading (0.05% - 0.5%) and the use of non-toxic reagents .
Chemical Reactions Analysis
Types of Reactions: Xenbucin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Xenbucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying Suzuki coupling reactions and other organic transformations.
Biology: this compound’s anti-inflammatory properties make it valuable in biological research, particularly in studying inflammatory pathways.
Medicine: The compound is used in developing new NSAIDs and studying their pharmacological effects.
Industry: this compound is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
Xenbucin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Comparison: Xenbucin is unique due to its specific molecular structure, which allows for efficient synthesis via Suzuki coupling. Compared to similar compounds like Fenbufen, Flurbiprofen, and Felbinac, this compound offers a different balance of anti-inflammatory and analgesic properties .
Properties
CAS No. |
959-10-4 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) |
InChI Key |
IYEPZNKOJZOGJG-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
959-10-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenbucin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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